molecular formula C12H27NO B1624701 Tributylamine N-oxide CAS No. 7529-21-7

Tributylamine N-oxide

Cat. No.: B1624701
CAS No.: 7529-21-7
M. Wt: 201.35 g/mol
InChI Key: QDTCBEZXBDUOCR-UHFFFAOYSA-N
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Description

Tributylamine N-oxide is an organic compound belonging to the class of amine oxides. It is a tertiary amine oxide, characterized by the presence of three butyl groups attached to the nitrogen atom, with an oxygen atom bonded to the nitrogen. This compound is known for its role as an oxidizing agent and its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylamine N-oxide can be synthesized through the oxidation of tributylamine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the N-oxide. The general reaction is as follows:

(C4H9)3N+H2O2(C4H9)3NO+H2O\text{(C}_4\text{H}_9\text{)}_3\text{N} + \text{H}_2\text{O}_2 \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{N}\text{O} + \text{H}_2\text{O} (C4​H9​)3​N+H2​O2​→(C4​H9​)3​NO+H2​O

Another method involves the use of ozone or active manganese dioxide as oxidizing agents. The choice of solvent and reaction conditions can influence the product distribution, with the N-oxide being the primary product in certain solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using hydrogen peroxide or other oxidizing agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, solvent, and reaction time. The product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tributylamine N-oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced back to tributylamine under specific conditions.

    Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ozone, active manganese dioxide.

    Reducing Agents: Metal hydrides, hydrogen gas in the presence of a catalyst.

    Solvents: Aqueous or organic solvents such as dichloromethane, ethanol, or water.

Major Products Formed

    Oxidation: Higher oxidation state compounds.

    Reduction: Tributylamine.

    Substitution: Various substituted amine derivatives depending on the substituent introduced.

Scientific Research Applications

Tributylamine N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in studies involving enzyme inhibition and protein stabilization.

    Medicine: Investigated for its potential therapeutic effects and as a probe in biochemical assays.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tributylamine N-oxide involves its ability to donate oxygen atoms in oxidation reactions. It acts as an oxidizing agent by transferring the oxygen atom to the substrate, resulting in the formation of the corresponding oxidized product. The molecular targets and pathways involved depend on the specific reaction and substrate being oxidized.

Comparison with Similar Compounds

Similar Compounds

    Trimethylamine N-oxide: Another amine oxide with similar oxidizing properties but different structural characteristics.

    Triethylamine N-oxide: Similar in structure but with ethyl groups instead of butyl groups.

    Tripropylamine N-oxide: Similar in structure but with propyl groups instead of butyl groups.

Uniqueness

Tributylamine N-oxide is unique due to its specific structural configuration, which influences its reactivity and applications. The presence of butyl groups provides distinct steric and electronic effects compared to other amine oxides, making it suitable for specific chemical reactions and industrial processes.

Properties

IUPAC Name

N,N-dibutylbutan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTCBEZXBDUOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472837
Record name TRIBUTYLAMINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7529-21-7
Record name TRIBUTYLAMINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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